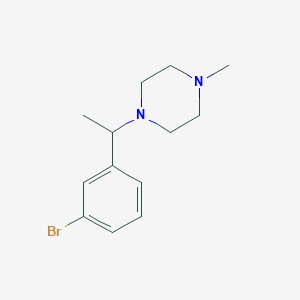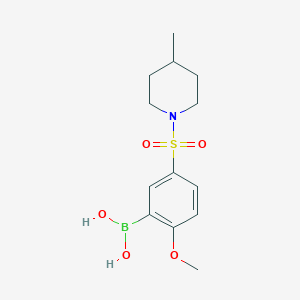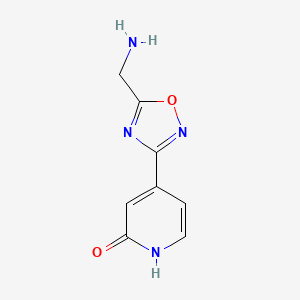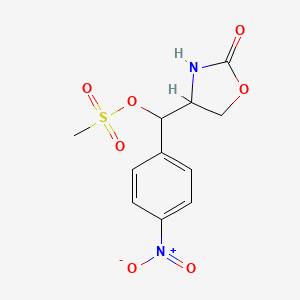![molecular formula C20H24N2O B1473085 2-苄基-5-(3-甲氧基苯基)八氢吡咯并[3,4-c]吡咯 CAS No. 2098091-02-0](/img/structure/B1473085.png)
2-苄基-5-(3-甲氧基苯基)八氢吡咯并[3,4-c]吡咯
描述
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also contains a benzyl group and a methoxyphenyl group.Physical And Chemical Properties Analysis
The compound has a molecular weight of 308.4 g/mol. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.科学研究应用
合成与结构分析
- 一项研究详细介绍了 2-苄基、2-苯基、2-(3-甲氧基苯基)和 2-(3-三氟甲基苯基)八氢吡咯并[3,4-c]吡咯的合成,探索了取代基对双环系统的影响,包括质子化对八氢吡咯并[3,4-c]吡咯环系的影响,使用碳-13 核磁共振位移进行化合物分配 (Ohnmacht, Draper, Dedinas, Loftus, & Wong, 1983)。
- 从同步加速器 X 射线粉末衍射数据中从头确定了两个链功能化吡咯的晶体结构,这暗示了它们作为抗肿瘤剂的用途 (Silva, López‐Tosco, Tejedor, García‐Tellado, & González-Platas, 2012)。
潜在应用
- 对 5-芳基酰基-1,2-二氢-3H-吡咯并[1,2-a]吡咯-1-羧酸及其 6-取代化合物的研究表明具有显着的抗炎和镇痛活性,为开发新的治疗剂提供了基础 (Muchowski 等人,1985)。
- 合成了一种新型基于二酮吡咯并吡咯 (DPP) 骨架的醇溶性 n 型共轭聚电解质,用作反相聚合物太阳能电池中的电子传输层,突出了该化合物由于其高电导率和电子迁移率而提高功率转换效率的效用 (Hu, Wu, Li, Hu, Hu, Zhang, Chen, & Chen, 2015)。
化学性质和反应
- 由吡咯形成金属光泽有机晶体,包括具有不同芳基的变体,表明了与材料科学应用相关的独特光学和结构性质,特别是在制造视觉上独特的材料方面 (Ogura, Ooshima, Akazome, & Matsumoto, 2006)。
安全和危害
生化分析
Biochemical Properties
2-Benzyl-5-(3-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole plays a significant role in biochemical reactions due to its ability to interact with specific enzymes, proteins, and other biomolecules. It has been observed to interact with sigma receptors, particularly sigma-2 receptors, which are involved in various cellular processes such as cell proliferation and apoptosis . The interaction with sigma-2 receptors suggests that 2-Benzyl-5-(3-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole may influence cellular signaling pathways and modulate cellular responses.
Cellular Effects
The effects of 2-Benzyl-5-(3-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with sigma-2 receptors can lead to changes in calcium signaling, which is crucial for various cellular functions . Additionally, 2-Benzyl-5-(3-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole may affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival.
Molecular Mechanism
At the molecular level, 2-Benzyl-5-(3-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole exerts its effects through specific binding interactions with biomolecules. The compound’s interaction with sigma-2 receptors involves binding to the receptor’s active site, leading to either inhibition or activation of the receptor’s function This binding can result in downstream effects such as changes in enzyme activity, alterations in gene expression, and modulation of cellular signaling pathways
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Benzyl-5-(3-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Benzyl-5-(3-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole remains stable under specific conditions, but its degradation products may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular responses, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of 2-Benzyl-5-(3-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as modulation of cellular signaling pathways and gene expression. At higher doses, it may lead to toxic or adverse effects, including disruption of cellular functions and induction of apoptosis . Understanding the dosage effects of this compound is crucial for determining its therapeutic potential and safety profile.
Metabolic Pathways
2-Benzyl-5-(3-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole is involved in specific metabolic pathways that influence its biological activity. The compound interacts with enzymes and cofactors that facilitate its metabolism, leading to the formation of metabolites with varying biological activities . These metabolic pathways can affect the compound’s efficacy and toxicity, making it essential to study its metabolism in detail.
Transport and Distribution
The transport and distribution of 2-Benzyl-5-(3-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Understanding how this compound is transported and distributed can provide insights into its localization and accumulation in different cellular compartments.
Subcellular Localization
The subcellular localization of 2-Benzyl-5-(3-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological effects.
属性
IUPAC Name |
2-benzyl-5-(3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-23-20-9-5-8-19(10-20)22-14-17-12-21(13-18(17)15-22)11-16-6-3-2-4-7-16/h2-10,17-18H,11-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNACCKHAQMIRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC3CN(CC3C2)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Ethoxy-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1473004.png)
![8-piperazin-1-yl-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B1473005.png)
![(1-(cyclopropylmethyl)-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1473006.png)




![N-methyl-1-(6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1473014.png)
![(1-cyclopropyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1473017.png)
![Tert-butyl 4-((5-chlorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate](/img/structure/B1473021.png)


![1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine](/img/structure/B1473025.png)